molecular formula C18H16FNO3S B12577317 [2-Ethyl-5-(methanesulfonyl)-1H-indol-1-yl](4-fluorophenyl)methanone CAS No. 193899-35-3

[2-Ethyl-5-(methanesulfonyl)-1H-indol-1-yl](4-fluorophenyl)methanone

Cat. No.: B12577317
CAS No.: 193899-35-3
M. Wt: 345.4 g/mol
InChI Key: WMFCUVYSDROZCB-UHFFFAOYSA-N
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Description

2-Ethyl-5-(methanesulfonyl)-1H-indol-1-ylmethanone is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Ethyl-5-(methanesulfonyl)-1H-indol-1-ylmethanone involves several steps. One common method includes the reaction of 2-ethylindole with methanesulfonyl chloride to introduce the methanesulfonyl group. This is followed by the reaction with 4-fluorobenzoyl chloride to form the final product. The reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole ring allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoroindole: Known for its antiviral properties.

    Indole-2-carboxylic acid: Used in various chemical syntheses.

Properties

CAS No.

193899-35-3

Molecular Formula

C18H16FNO3S

Molecular Weight

345.4 g/mol

IUPAC Name

(2-ethyl-5-methylsulfonylindol-1-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H16FNO3S/c1-3-15-10-13-11-16(24(2,22)23)8-9-17(13)20(15)18(21)12-4-6-14(19)7-5-12/h4-11H,3H2,1-2H3

InChI Key

WMFCUVYSDROZCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1C(=O)C3=CC=C(C=C3)F)C=CC(=C2)S(=O)(=O)C

Origin of Product

United States

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